molecular formula C22H14N2O2S B303038 5-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione

5-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No. B303038
M. Wt: 370.4 g/mol
InChI Key: OAZPYPGLZHTNNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione, also known as BIQ, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, 5-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 5-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various signaling pathways.
Biochemical and Physiological Effects:
5-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 5-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria and fungi. In vivo studies have shown that 5-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione can reduce the growth of tumors in mice and improve cognitive function in rats with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of 5-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione is its versatility, as it can be used in a variety of applications in different fields. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. One limitation of 5-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione is its poor solubility in water, which can make it difficult to work with in some experiments. Another limitation is its relatively high cost, which can limit its accessibility for some researchers.

Future Directions

There are many potential future directions for research on 5-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione. In medicinal chemistry, further studies could focus on optimizing the structure of 5-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione to improve its efficacy and reduce its toxicity. In materials science, further studies could focus on using 5-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione as a building block for the synthesis of novel materials with even more interesting properties. In organic electronics, further studies could focus on developing new materials based on 5-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione that exhibit even better performance in devices. Overall, 5-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione is a promising compound that has the potential to make significant contributions to various fields of research.

Synthesis Methods

5-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione can be synthesized through a multi-step process that involves the reaction of 2-aminobenzothiazole with 4-methylbenzaldehyde to form an imine intermediate. This intermediate is then reacted with phthalic anhydride to yield 5-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

5-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 5-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to exhibit antitumor, antibacterial, and antifungal activities. It has also been studied as a potential therapeutic agent for Alzheimer's disease and Parkinson's disease. In materials science, 5-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been used as a building block for the synthesis of novel materials with interesting optical and electronic properties. In organic electronics, 5-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been used as a hole-transporting material in organic light-emitting diodes.

properties

Product Name

5-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione

Molecular Formula

C22H14N2O2S

Molecular Weight

370.4 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-yl)-2-(4-methylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C22H14N2O2S/c1-13-6-9-15(10-7-13)24-21(25)16-11-8-14(12-17(16)22(24)26)20-23-18-4-2-3-5-19(18)27-20/h2-12H,1H3

InChI Key

OAZPYPGLZHTNNG-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5S4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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